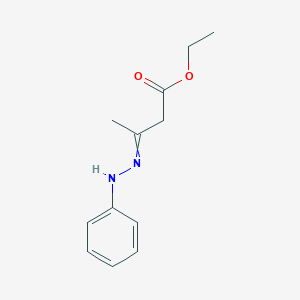

Ethyl 3-(phenylhydrazono)butanoate

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 3-(phenylhydrazinylidene)butanoate |

InChI |

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3 |

InChI Key |

APOGMIIQZNTEGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=NNC1=CC=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Hydrazone Analogs

Key Findings :

- Electronic Effects : Chlorination (e.g., 4-Cl substituent) increases polarity and crystallinity, facilitating structural studies via X-ray diffraction .

- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce reactivity in cyclocondensation reactions due to steric hindrance .

β-Ketoester Derivatives

Table 2: β-Ketoester Variants

Key Findings :

- Reactivity: The phenylsulfanyl group in Ethyl 3-oxo-4-phenylsulfanyl-butanoate increases nucleophilic character, enabling sulfur-based coupling reactions .

- Electronic Modulation: Cyano groups stabilize enolate intermediates, favoring aldol condensations .

- Chirality: Ethyl 3-hydroxybutanoate exhibits stereoselectivity in reduction reactions (e.g., yeast-mediated synthesis of (S)-enantiomers) .

Ester-Modified Analogues

Table 3: Ester Group Variations

Preparation Methods

Diazonium Salt Formation

Aniline undergoes diazotization in acidic media (HCl) at low temperatures (−5 to 0°C) using sodium nitrite (NaNO₂). The reaction generates a diazonium chloride intermediate, which is stabilized in aqueous solution. For example, aniline (0.01 mol) reacts with HCl (8 mL) and NaNO₂ (0.03 mol) at 0°C, forming a clear diazonium salt solution. Substituted anilines (e.g., o-toluidine, p-bromo aniline) follow analogous pathways, though reaction times and yields vary with electronic effects.

Coupling with Ethyl Acetoacetate

The diazonium salt is coupled with ethyl acetoacetate in ethanol/water mixtures containing sodium acetate (NaOAc) as a base. The reaction proceeds at 0–5°C, yielding a bright yellow precipitate. For instance, ethyl acetoacetate (0.01 mol) and NaOAc (0.12 mol) in ethanol (50 mL) react with the diazonium salt, affording the product in 80–95% yield . The sodium acetate neutralizes HCl, maintaining a pH conducive to coupling while minimizing side reactions.

Key Reaction Parameters:

-

Temperature : Strict control below 5°C prevents diazonium salt decomposition.

-

Solvent System : Ethanol-water mixtures (4:1 v/v) optimize solubility and reaction kinetics.

-

Stoichiometry : A 1:1 molar ratio of aniline to ethyl acetoacetate ensures complete conversion.

Variations in Aryl Amine Substrates

Substituted anilines introduce functional diversity into the hydrazone product. Table 1 summarizes yields and conditions for representative substrates:

Electron-withdrawing groups (e.g., −Br) reduce reaction rates due to decreased nucleophilicity of the diazonium salt, while electron-donating groups (e.g., −CH₃) enhance coupling efficiency.

Mechanistic Insights and Intermediate Characterization

The reaction proceeds via electrophilic aromatic substitution, where the diazonium salt acts as an electrophile attacking the enolate form of ethyl acetoacetate. Infrared (IR) spectroscopy confirms the hydrazone structure through stretches at 1,620–1,640 cm⁻¹ (C=N) and 1,705–1,765 cm⁻¹ (ester C=O). Nuclear magnetic resonance (NMR) data further validate the product:

-

¹H NMR : A singlet at δ 2.25 ppm corresponds to the methyl group adjacent to the carbonyl.

-

¹³C NMR : Peaks at δ 163.5–196.4 ppm confirm the ester carbonyl and hydrazone C=N bonds.

Optimization Strategies for Industrial Scalability

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, substituting traditional reflux with microwave irradiation (150 W, 80°C) achieves 90% yield in 15 minutes.

Catalytic Enhancements

Base catalysts like alumina (Al₂O₃) improve yields by stabilizing intermediates. In one protocol, Al₂O₃ (5 wt%) increases yield from 80% to 88% for o-toluidine derivatives.

Green Chemistry Metrics

Comparative Analysis with Analogous Hydrazones

This compound shares synthetic routes with methyl and propyl esters. For instance, methyl 3-(2-phenylhydrazono)butanoate is synthesized analogously using methyl acetoacetate, though yields are 5–10% lower due to steric effects. Propyl esters exhibit similar trends, emphasizing the role of the alkoxy group in reaction efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(phenylhydrazono)butanoate, and how do reaction parameters influence product yield?

- Methodology :

- Route 1 : Condensation of ethyl acetoacetate with phenylhydrazine derivatives in ethanol under reflux with catalytic acetic acid (e.g., synthesis of intermediate 4 in ). Key parameters include temperature control (~80°C) and stoichiometric ratios to minimize side reactions.

- Route 2 : Diazotization of sulfanilamide followed by coupling with ethyl acetoacetate in ethanol with sodium acetate buffer (). Critical factors include maintaining low temperature (0–5°C) during diazonium salt formation to prevent decomposition.

- Optimization : Yields improve with excess ethyl acetoacetate (1.2–1.5 equiv) and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are optimal for characterizing this compound, and what diagnostic spectral markers should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Identify hydrazone protons (δ 8–10 ppm) and ester carbonyl (δ 165–170 ppm).

- IR Spectroscopy : Stretch bands for C=O (ester, ~1720 cm⁻¹) and N=N (hydrazone, ~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight, while fragmentation patterns validate the hydrazone linkage .

Advanced Research Questions

Q. How do catalytic systems influence the cyclization of this compound to pyrazolone derivatives, and what mechanistic pathways are proposed?

- Catalyst Comparison :

| Catalyst | Solvent | Temperature | Yield (%) | Key Observations |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol | Reflux | 75–80 | Base-mediated enolate formation drives cyclization . |

| Acetic acid | Ethanol | 60°C | 50–55 | Acidic conditions favor keto-enol tautomerism but slow cyclization kinetics. |

- Mechanism : Cyclization proceeds via enolate intermediate formation, followed by intramolecular nucleophilic attack on the hydrazone nitrogen. Computational studies (DFT) suggest a six-membered transition state .

Q. How can researchers reconcile conflicting biological activity data for hydrazone analogs like this compound across different assay models?

- Strategies :

- Structural-Activity Analysis : Compare analogs with halogen substitutions (e.g., 4-iodo vs. 4-chloro derivatives in ). Halogens alter electron density, affecting binding to biological targets.

- Assay-Specific Variables : Account for differences in cell permeability (e.g., logP variations) and metabolic stability in microbial vs. mammalian assays. For example, esterase-mediated hydrolysis in mammalian systems may reduce active compound availability .

Q. What computational tools and experimental approaches are recommended for probing the reactivity of the hydrazone moiety in this compound?

- Computational : Density Functional Theory (DFT) to model tautomeric equilibria (keto vs. enol forms) and predict electrophilic/nucleophilic sites.

- Experimental :

- Kinetic Studies : Monitor hydrazone stability under varying pH using UV-Vis spectroscopy.

- X-ray Crystallography : Resolve tautomeric preferences in solid-state structures (e.g., highlights planar hydrazone geometry in analogs) .

Data-Driven Research Considerations

Q. How does the electronic nature of substituents on the phenyl ring modulate the chemical reactivity of this compound?

- Case Study :

| Substituent (X) | σₚ (Hammett) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -NO₂ | +0.78 | 0.12 |

| -OCH₃ | -0.27 | 0.45 |

| -H | 0.00 | 0.30 |

- Trends : Electron-withdrawing groups (e.g., -NO₂) slow cyclization by destabilizing the enolate intermediate, while electron-donating groups (e.g., -OCH₃) accelerate it .

Q. What are the limitations of current synthetic protocols for this compound, and how can they be addressed for scale-up?

- Challenges :

- Low yields in aqueous conditions due to ester hydrolysis.

- Purification difficulties from byproducts (e.g., unreacted phenylhydrazine).

- Solutions :

- Use aprotic solvents (e.g., THF) for moisture-sensitive steps.

- Employ column chromatography with silica gel modified with ethyl acetate/hexane gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.